A 36-Fold Affinity Advantage for TSPO Ligand Scaffold Over DPA-714
A key study on structure-activity relationships (SAR) found that a compound incorporating the 5,7-diethylpyrazolo[1,5-a]pyrimidine scaffold (compound 6b) exhibited a 36-fold higher binding affinity for the translocator protein (TSPO) compared to compound 6a (DPA-714), another pyrazolopyrimidine-based TSPO ligand [1]. This substantial difference is attributed to the 5,7-diethyl substitution pattern on the core scaffold.
| Evidence Dimension | Binding Affinity to TSPO |
|---|---|
| Target Compound Data | Compound 6b (contains 5,7-diethylpyrazolo[1,5-a]pyrimidine core) |
| Comparator Or Baseline | Compound 6a (DPA-714) |
| Quantified Difference | 36-fold enhancement in affinity |
| Conditions | In vitro competitive binding assay against TSPO |
Why This Matters
This confirms that the 5,7-diethyl substitution pattern is a critical determinant of high-affinity binding to TSPO, a primary target for diagnostic imaging agents.
- [1] Tang, D., et al. (2013). Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: Discovery of a novel TSPO PET ligand for cancer imaging. Journal of Medicinal Chemistry, 56(8), 3429-3433. View Source
